molecular formula C16H13ClN2O4S2 B2473437 2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 1448045-73-5

2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2473437
CAS No.: 1448045-73-5
M. Wt: 396.86
InChI Key: ZTOJZEFMLKZZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a benzonitrile group, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.

    Attachment of the Benzonitrile Group: The benzonitrile group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology.

Mechanism of Action

The mechanism of action of 2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups may play key roles in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
  • 2-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile

Uniqueness

2-((3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S2/c17-13-5-7-14(8-6-13)24(20,21)15-10-19(11-15)25(22,23)16-4-2-1-3-12(16)9-18/h1-8,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOJZEFMLKZZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.